molecular formula C17H17F2NO B7455501 2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide

2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide

Cat. No. B7455501
M. Wt: 289.32 g/mol
InChI Key: FMYDMUINXQWASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide (referred to as compound X) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally related to other compounds that have been shown to have biological activity.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, it has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, compound X may be able to alter the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its activity against HDACs, it has also been shown to modulate the activity of other enzymes and receptors. For example, it has been shown to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. It has also been shown to activate a receptor called PPARγ, which is involved in the regulation of lipid metabolism.

Advantages and Limitations for Lab Experiments

Compound X has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a number of different biological targets. However, there are also some limitations to its use. For example, it has been shown to have relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, it has been shown to have relatively low bioavailability, which can limit its usefulness in vivo.

Future Directions

There are a number of future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the identification of other biological targets for compound X, which could lead to the development of new drugs for a variety of different diseases. Finally, there is also interest in the development of new methods for the synthesis and purification of compound X, which could make it more widely available for use in scientific research.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are commercially available and include 2,6-difluoroaniline, 2-methyl-6-propan-2-ylphenol, and benzoyl chloride. The reaction is catalyzed by a base and proceeds through a nucleophilic substitution mechanism. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Compound X has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. It has been shown to have activity against a number of different biological targets, including enzymes and receptors. In particular, compound X has been studied for its potential as an anticancer agent, as well as for its ability to modulate the immune system.

properties

IUPAC Name

2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10(2)12-7-4-6-11(3)16(12)20-17(21)15-13(18)8-5-9-14(15)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYDMUINXQWASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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